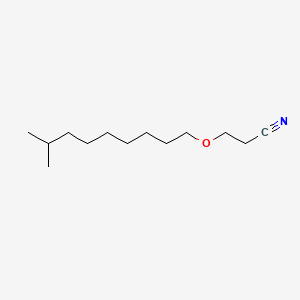

Propanenitrile, 3-(isodecyloxy)-

Description

BenchChem offers high-quality Propanenitrile, 3-(isodecyloxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanenitrile, 3-(isodecyloxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

64354-92-3 |

|---|---|

Molecular Formula |

C13H25NO |

Molecular Weight |

211.34 g/mol |

IUPAC Name |

3-(8-methylnonoxy)propanenitrile |

InChI |

InChI=1S/C13H25NO/c1-13(2)9-6-4-3-5-7-11-15-12-8-10-14/h13H,3-9,11-12H2,1-2H3 |

InChI Key |

XDCQMQXLBGPTHH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCOCCC#N |

Origin of Product |

United States |

Synthetic Methodologies for Propanenitrile, 3 Isodecyloxy

Established Synthetic Pathways to 3-Alkyloxypropanenitriles

The synthesis of 3-alkyloxypropanenitriles, including the target compound Propanenitrile, 3-(isodecyloxy)-, is predominantly achieved through cyanoethylation reactions. This method offers a versatile and efficient route to this class of compounds.

Cyanoethylation Reactions: Mechanism and Scope

Cyanoethylation involves the addition of a protic nucleophile, such as an alcohol, to acrylonitrile (B1666552). wikipedia.org The reaction is a classic example of a Michael addition, where the nucleophile attacks the β-carbon of the acrylonitrile molecule, which is electron-deficient due to the electron-withdrawing nature of the nitrile group. wikipedia.org This process results in the formation of a new carbon-oxygen bond and a carbon-hydrogen bond, yielding the 3-alkoxypropanenitrile.

The reaction is typically catalyzed by a base, which deprotonates the alcohol to form a more nucleophilic alkoxide ion. acs.org The kinetics of the reaction are generally first-order with respect to both the acrylonitrile and the alkoxide anion. acs.orgacs.org The proposed mechanism involves the initial formation of the alkoxide, which then attacks the acrylonitrile in the rate-determining step. A subsequent proton transfer from another alcohol molecule to the resulting carbanion regenerates the alkoxide catalyst and yields the final product.

The scope of cyanoethylation is broad, accommodating a wide range of alcohols. However, the reactivity of the alcohol can be influenced by the type of catalyst used. researchgate.net

Precursor Selection and Optimization of Isodecyl Alcohol Sources

Isodecyl alcohol, the key precursor for the synthesis of Propanenitrile, 3-(isodecyloxy)-, is a mixture of isomeric C10 alcohols. The specific composition of this mixture depends on the manufacturing process. nih.gov A common industrial route involves the hydroformylation of butene mixtures (1-butene and 2-butene) to produce a mixture of aldehydes. google.com This is often a two-stage process, utilizing a rhodium catalyst in the first stage and a cobalt catalyst in the second. google.com The resulting aldehyde mixture then undergoes an aldol (B89426) condensation followed by hydrogenation to yield the isodecyl alcohol mixture. google.com

Another method for producing isodecyl alcohol involves the polymerization of propylenes and butenes using phosphoric acid, followed by alkaline hydrolysis. nih.gov The selection of the isodecyl alcohol source can impact the properties of the final Propanenitrile, 3-(isodecyloxy)- product due to the varying isomeric distribution.

Catalytic Approaches in the Synthesis of Propanenitrile, 3-(isodecyloxy)-

Catalysis plays a pivotal role in the efficient synthesis of Propanenitrile, 3-(isodecyloxy)-, with base-catalyzed reactions being the most common. However, research into more advanced and sustainable catalytic systems is ongoing.

Base-Catalyzed Reactions

The cyanoethylation of isodecyl alcohol is traditionally catalyzed by strong bases such as sodium hydroxide (B78521) or potassium hydroxide. These catalysts are effective in promoting the reaction by generating the isodecyloxide anion. researchgate.net The reaction is typically carried out under mild conditions. researchgate.net

Solid base catalysts, including alkaline metal oxides and hydroxides, have also been employed. researchgate.net For instance, a novel and reusable catalyst comprising an aqueous solution of NaOH entrapped in an agar (B569324) gel matrix has been shown to effectively catalyze the cyanoethylation of primary aliphatic alcohols. researchgate.net This approach offers advantages in terms of catalyst separation and reusability. Modified Mg-Al hydrotalcites have also demonstrated high activity and reusability as catalysts for this reaction. researchgate.net

Emerging Catalytic Systems for Nitrile Synthesis

Recent advancements in catalysis offer new possibilities for nitrile synthesis, which could be adapted for the production of Propanenitrile, 3-(isodecyloxy)-. While not directly applied to this specific compound, these emerging systems highlight the direction of current research.

For instance, copper-catalyzed enantioselective acylcyanation of alkenes has been developed for the synthesis of β-cyano ketones, demonstrating the potential of transition metal catalysis in forming carbon-nitrile bonds. acs.org Additionally, new methods for the catalytic dehydration of amides to nitriles using silanes in the presence of fluoride (B91410) have been reported, offering a general and convenient route to a wide range of nitriles. nih.gov

The field of biocatalysis also presents promising alternatives. Nitrile hydratases are metalloenzymes that can hydrate (B1144303) nitriles to amides under mild conditions. nih.gov While this is the reverse of the desired synthesis, understanding these enzymatic processes could inspire the development of biocatalysts for the reverse reaction or for other steps in the synthesis of nitrile-containing compounds. nih.gov

Green Chemistry Principles in Propanenitrile, 3-(isodecyloxy)- Synthesis

The application of green chemistry principles is becoming increasingly important in chemical manufacturing to minimize environmental impact. researchgate.netnih.gov In the context of Propanenitrile, 3-(isodecyloxy)- synthesis, several aspects can be optimized to align with these principles.

One key principle is the use of renewable feedstocks. youtube.com While isodecyl alcohol is traditionally derived from petrochemical sources, research into the production of alcohols from biomass could offer a more sustainable alternative in the future. nih.gov The development of synthetic metabolic pathways for the production of isoprenoid alcohols is an active area of research. nih.gov

Another principle is the use of catalysis to improve reaction efficiency and reduce waste. acsgcipr.org The use of heterogeneous and reusable catalysts, such as the agar-entrapped NaOH or modified hydrotalcites, contributes to greener synthesis by simplifying product purification and minimizing catalyst waste. researchgate.net

Furthermore, designing safer chemicals and processes is a core tenet of green chemistry. This involves understanding the potential hazards of reactants and products and choosing synthetic routes that minimize risks. researchgate.net For example, while nitriles can be toxic, developing highly efficient and contained synthetic processes can mitigate exposure risks. youtube.com

The principles of atom economy, which aims to maximize the incorporation of all materials used in the process into the final product, and the reduction of derivatives are also central to green synthesis. researchgate.net One-pot syntheses and multicomponent reactions are strategies that can improve atom economy and reduce the number of synthetic steps, thereby minimizing waste generation. nih.gov

Interactive Data Table: Comparison of Catalytic Systems for Cyanoethylation

| Catalyst System | Reaction Conditions | Advantages | Disadvantages |

| Homogeneous Base (e.g., NaOH, KOH) | Mild temperature and pressure | High reactivity, readily available | Difficult to separate from product, potential for saponification of nitrile |

| Agar-entrapped NaOH | Mild conditions | Reusable, easy separation | Mass transfer limitations may affect reaction rate |

| Modified Mg-Al Hydrotalcite | Mild conditions | Reusable, stable, high activity | Requires specific preparation methods |

Solvent-Free and Atom-Economical Processes

The principle of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, is a cornerstone of green chemistry. The cyanoethylation reaction is inherently atom-economical as it is an addition reaction where all atoms of the isodecyl alcohol and acrylonitrile are incorporated into the Propanenitrile, 3-(isodecyloxy)- molecule, with no byproducts formed in the ideal reaction.

Solvent-free reaction conditions represent a significant step forward in green synthesis by reducing volatile organic compound (VOC) emissions and simplifying product work-up. The use of solid-supported catalysts is a key enabler of these processes. For instance, weakly basic polymer resins, such as Amberlyst A-21, have demonstrated efficacy in catalyzing the cyanoethylation of long-chain alcohols without the need for a solvent.

Research on the solvent-free cyanoethylation of 1-octadecanol, a long-chain primary alcohol analogous to isodecyl alcohol, using fresh Amberlyst A-21 resin at 75°C showed a conversion of 69%. dntb.gov.ua This demonstrates the feasibility of conducting this type of reaction under solvent-free conditions. The reaction is typically carried out by heating the alcohol and acrylonitrile with the solid catalyst.

Table 1: Solvent-Free Cyanoethylation of a Long-Chain Alcohol using Amberlyst A-21

| Reactant | Catalyst | Temperature (°C) | Conversion (%) | Solvent |

| 1-Octadecanol | Amberlyst A-21 | 75 | 69 | None |

Data sourced from a study on the cyanoethylation of 1-octadecanol. dntb.gov.ua

Chemical Reactivity and Transformative Chemistry of Propanenitrile, 3 Isodecyloxy

Reactions of the Nitrile Group

The reactivity of the nitrile group in propanenitrile, 3-(isodecyloxy)- is characterized by the electrophilic nature of the carbon atom in the cyano group (-C≡N). This allows for a variety of nucleophilic additions and other transformations.

Reduction Reactions to Amines: Mechanistic Studies and Regioselectivity

The reduction of the nitrile group to a primary amine is a key transformation, yielding 3-(isodecyloxy)propylamine, a valuable compound in various industrial applications. This reduction can be achieved through several methods, most notably catalytic hydrogenation and reduction with metal hydrides.

The catalytic hydrogenation of 3-(isodecyloxy)propanenitrile is an effective method for its conversion to 3-(isodecyloxy)propylamine. This process typically involves reacting the nitrile with hydrogen gas under pressure in the presence of a metal catalyst. Common catalysts for this transformation include Raney nickel, palladium on carbon (Pd/C), and rhodium. The reaction mechanism involves the stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond, proceeding through an imine intermediate which is further reduced to the primary amine. To suppress the formation of secondary and tertiary amine byproducts, the reaction is often carried out in the presence of ammonia (B1221849) or a strong base.

A specific example is the preparation of 3-isodecyloxypropylamine from β-(isodecyloxy)propionitrile. In a documented procedure, the hydrogenation of the nitrile yielded the primary amine with a purity of 98.3% and a yield of 86.4%. google.com

Alternatively, lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines with high efficiency. chemguide.co.ukncert.nic.in The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic carbon of the nitrile group. libretexts.org This is followed by a second hydride transfer to form a dianion, which is then protonated during an aqueous workup to yield the primary amine. libretexts.orglibretexts.org While highly effective, the reactivity of LiAlH₄ necessitates careful handling and anhydrous conditions.

| Reaction | Reagents and Conditions | Product | Yield | Reference(s) |

| Catalytic Hydrogenation | β-(isodecyloxy)propionitrile, Hydrogen, Catalyst | 3-Isodecyloxypropylamine | 86.4% | google.com |

| Hydride Reduction | Propanenitrile, 3-(isodecyloxy)-, LiAlH₄ in diethyl ether, followed by aqueous workup | 3-Isodecyloxypropylamine | High (general for nitriles) | chemguide.co.ukncert.nic.in |

Hydrolysis and Related Transformations to Carboxylic Acids and Amides

The nitrile group of propanenitrile, 3-(isodecyloxy)- can be hydrolyzed to either a carboxylic acid or an amide, depending on the reaction conditions. libretexts.org This transformation provides a pathway to 3-(isodecyloxy)propanoic acid and 3-(isodecyloxy)propanamide, respectively.

Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong aqueous acid, such as hydrochloric acid or sulfuric acid. masterorganicchemistry.com The reaction proceeds through protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. Subsequent nucleophilic attack by water leads to the formation of an imidic acid, which then tautomerizes to an amide. libretexts.org Under forcing acidic conditions, the amide is further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. masterorganicchemistry.com

Base-catalyzed hydrolysis is carried out by heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521). masterorganicchemistry.com The hydroxide ion acts as a nucleophile, attacking the nitrile carbon to form an intermediate that, after protonation, yields an amide. libretexts.org Similar to the acidic pathway, prolonged reaction time or harsh conditions will lead to the hydrolysis of the amide to a carboxylate salt. Acidification of the reaction mixture is then required to obtain the free carboxylic acid.

It is possible to selectively stop the hydrolysis at the amide stage by using milder reaction conditions. For example, controlled hydrolysis can be achieved using certain catalysts or by carefully managing the reaction time and temperature. libretexts.org

| Transformation | Reagents and Conditions | Product | Reference(s) |

| Full Acidic Hydrolysis | Propanenitrile, 3-(isodecyloxy)-, aq. H₂SO₄ or HCl, heat | 3-(Isodecyloxy)propanoic acid | masterorganicchemistry.com |

| Full Basic Hydrolysis | Propanenitrile, 3-(isodecyloxy)-, aq. NaOH, heat, then H₃O⁺ | 3-(Isodecyloxy)propanoic acid | masterorganicchemistry.com |

| Partial Hydrolysis | Propanenitrile, 3-(isodecyloxy)-, controlled conditions (e.g., milder acid/base, specific catalysts) | 3-(Isodecyloxy)propanamide | libretexts.org |

Cycloaddition Reactions Involving the Cyano Moiety

The cyano group can participate in cycloaddition reactions, offering a sophisticated route for the synthesis of heterocyclic compounds. A prominent example is the [3+2] cycloaddition reaction involving nitrile oxides. Nitrile oxides can be generated in situ from the corresponding nitrile and react with dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings. youtube.com

When propanenitrile, 3-(isodecyloxy)- is converted to its corresponding nitrile oxide, it can react with an alkene to produce a 3-(3-(isodecyloxy)ethyl)isoxazoline. Similarly, reaction with an alkyne would yield a 3-(3-(isodecyloxy)ethyl)isoxazole. These reactions are highly valuable in synthetic organic chemistry for constructing complex molecular architectures from simpler precursors. mdpi.com The reaction often proceeds with high regioselectivity, which can be explained by frontier molecular orbital (FMO) theory. mdpi.com

Reactions Involving the Ether Linkage

The ether linkage in propanenitrile, 3-(isodecyloxy)- is generally stable, but it can undergo cleavage under specific, typically harsh, conditions.

Cleavage and Derivatization Strategies

The most common method for cleaving ethers is through reaction with strong acids, particularly hydrogen halides like hydrogen bromide (HBr) and hydrogen iodide (HI). pressbooks.pub The reaction mechanism depends on the nature of the alkyl groups attached to the ether oxygen. For propanenitrile, 3-(isodecyloxy)-, the ether linkage connects a propyl chain to a branched isodecyl group.

The cleavage would be initiated by the protonation of the ether oxygen by the strong acid, forming a good leaving group. masterorganicchemistry.com Subsequently, the halide ion (Br⁻ or I⁻) acts as a nucleophile. The isodecyl group is a branched primary alkyl group, while the other side is a propyl group. The nucleophilic attack will likely occur at the less sterically hindered carbon atom, which would be the carbon of the propyl chain adjacent to the ether oxygen, following an S_N2 mechanism. pressbooks.pub This would result in the formation of isodecanol (B128192) and 3-halopropanenitrile. If excess hydrogen halide is used, the initially formed isodecanol can be further converted to the corresponding isodecyl halide.

Stability of the Isodecyloxy Moiety Under Varied Reaction Conditions

The isodecyloxy group is generally robust and remains intact under a variety of reaction conditions, particularly those that are neutral or basic.

During the catalytic hydrogenation or LiAlH₄ reduction of the nitrile group to an amine, the ether linkage is stable. The conditions for these reductions are not acidic enough to promote ether cleavage. In fact, a patent for the production of ether amines indicates that the hydrogenation can be carried out in the presence of an alkali metal hydroxide, highlighting the stability of the ether bond under basic and reductive environments. google.com

However, under the harsh conditions of strong acid-catalyzed hydrolysis of the nitrile, the potential for simultaneous cleavage of the ether linkage exists. acs.org Ethers are known to be cleaved by strong acids at elevated temperatures. pressbooks.pub Therefore, when hydrolyzing propanenitrile, 3-(isodecyloxy)- to the corresponding carboxylic acid using a strong acid, careful control of the reaction conditions may be necessary to avoid unwanted cleavage of the isodecyloxy group. Basic hydrolysis conditions are generally preferred if the preservation of the ether linkage is critical.

Alkyl Chain Functionalization and Modifications

The isodecyl group, a branched ten-carbon alkyl chain, offers several possibilities for chemical modification, which can be broadly categorized into oxidation/reduction strategies and the introduction of new functional groups.

The aliphatic isodecyl chain is generally resistant to oxidation and reduction under mild conditions. However, targeted transformations can be achieved using specific reagents and strategies.

Selective Oxidation:

The oxidation of the alkyl chain of an ether can be challenging without affecting the more reactive ether linkage. However, certain reagents and conditions can favor the functionalization of C-H bonds. For instance, strong oxidizing agents in acidic media can lead to hydroxylation of linear and cycloalkanes. researchgate.net While direct data for Propanenitrile, 3-(isodecyloxy)- is unavailable, analogous reactions on long-chain alkanes suggest that a mixture of secondary alcohols could be formed. researchgate.net

Photocatalytic methods have emerged as powerful tools for the selective functionalization of C-H bonds. rsc.org In the context of aryl alkyl ethers, visible-light-driven photocatalysis using an acridinium (B8443388) catalyst has been shown to selectively functionalize the alkyl group. rsc.org This process involves the single-electron oxidation of the substrate to form a radical cation, followed by deprotonation to yield a radical that can react with various electrophiles. rsc.org While Propanenitrile, 3-(isodecyloxy)- lacks the aryl group that facilitates this specific reaction, the principle of generating radical intermediates for functionalization is a key strategy in modern organic synthesis. rsc.org

Table 1: Hypothetical Outcomes of Selective Oxidation of the Isodecyl Chain This table is illustrative and based on the general reactivity of long-chain alkanes.

| Oxidizing System | Potential Products | Plausible Position of Functionalization |

| H₂O₂ / Trifluoroacetic Acid | Isodecanol derivatives | Secondary carbons |

| Photoredox Catalysis (hypothetical) | Functionalized isodecyl derivatives (e.g., esters, nitriles) | Tertiary C-H bond (most likely), secondary C-H bonds |

Selective Reduction:

The isodecyl chain, being a saturated hydrocarbon, is unreactive towards typical reducing agents used for functional groups like nitriles or esters. Therefore, selective reduction strategies would focus on other parts of the molecule, leaving the alkyl chain intact. For instance, the nitrile group can be selectively reduced to a primary amine using reagents like Lithium Aluminum Hydride (LiAlH₄). libretexts.orglibretexts.org

Introducing new functional groups onto the isodecyl chain can significantly alter the properties and potential applications of Propanenitrile, 3-(isodecyloxy)-.

Halogenation:

Free-radical halogenation, typically using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under UV irradiation, is a common method for introducing halogens onto an alkyl chain. This reaction proceeds via a radical chain mechanism and would likely favor substitution at the tertiary carbon of the isodecyl group due to the higher stability of the tertiary radical intermediate.

Nitration:

While direct nitration of alkanes is possible, it often requires harsh conditions and can lead to a mixture of products and chain cleavage. More controlled methods might involve the conversion of a pre-functionalized chain, such as an alkyl halide, to a nitroalkane via nucleophilic substitution with a nitrite (B80452) salt.

Table 2: Potential Strategies for Introducing Functionalities on the Isodecyl Chain This table is illustrative and based on general principles of organic chemistry.

| Reaction | Reagents | Expected Major Product |

| Free-Radical Bromination | N-Bromosuccinimide (NBS), light | 3-((8-bromo-8-methyloctyl)oxy)propanenitrile |

| Conversion to Nitroalkane | Alkyl bromide, Sodium Nitrite (NaNO₂) | 3-((8-methyl-8-nitrooctyl)oxy)propanenitrile |

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving Propanenitrile, 3-(isodecyloxy)- is crucial for controlling reaction outcomes and designing new synthetic routes.

Many of the potential transformations of the isodecyl chain would proceed through radical or carbocationic intermediates.

Radical Intermediates: In free-radical halogenation, the key intermediate would be an isodecyl radical. The stability of this radical (tertiary > secondary > primary) dictates the regioselectivity of the reaction. Spectroscopic techniques like Electron Paramagnetic Resonance (EPR) spectroscopy could potentially be used to detect and characterize such radical intermediates.

Carbocation Intermediates: Acid-catalyzed cleavage of the ether bond proceeds through a carbocation intermediate. youtube.comyoutube.com Protonation of the ether oxygen creates a good leaving group (an alcohol), and subsequent departure generates a carbocation. youtube.comyoutube.com In the case of Propanenitrile, 3-(isodecyloxy)-, cleavage could theoretically occur on either side of the ether oxygen. The formation of a more stable carbocation is generally favored. youtube.com Computational studies, such as Density Functional Theory (DFT) calculations, are powerful tools for investigating the structures and energies of these transient species. nih.govwhiterose.ac.uk

Recent research on the oxidation of alkenes has highlighted the role of highly reactive carbocation intermediates generated through intramolecular electron transfer. nih.govacs.org While not directly applicable to the saturated isodecyl chain, these studies underscore the importance of understanding the behavior of such high-energy intermediates in determining reaction pathways. nih.govacs.org

Kinetic studies provide quantitative information about reaction rates and the factors that influence them. For Propanenitrile, 3-(isodecyloxy)-, kinetic investigations could focus on several key reactions.

Ether Cleavage: The rate of acid-catalyzed ether cleavage is highly dependent on the structure of the ether and the reaction conditions. Studies on related systems have shown that the presence of certain structural features can dramatically affect the reaction rate. acs.orgacs.orgpsu.edu For instance, the rate of acid-catalyzed β-O-4 ether linkage cleavage in lignin (B12514952) model compounds is significantly faster for phenolic dimers compared to non-phenolic ones. acs.orgacs.orgpsu.edu

Nitrile Hydrolysis: The hydrolysis of the nitrile group to a carboxylic acid or an amide is a common transformation. libretexts.orgnumberanalytics.com The rate of this reaction can be determined by monitoring the disappearance of the nitrile starting material or the appearance of the product over time, often using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Kinetic modeling can then be used to develop a rate law and determine the reaction order with respect to the reactants and catalysts. researchgate.net

Table 3: Hypothetical Kinetic Parameters for Transformations of Propanenitrile, 3-(isodecyloxy)- This table is for illustrative purposes and does not represent experimental data.

| Transformation | Rate Law | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) |

| Acid-Catalyzed Ether Cleavage | Rate = k[Ether][H⁺] | 80 - 120 | Varies with substrate and acid |

| Base-Catalyzed Nitrile Hydrolysis | Rate = k[Nitrile][OH⁻] | 60 - 90 | Varies with substrate and base |

Derivatization and Analog Development Based on Propanenitrile, 3 Isodecyloxy Scaffold

Synthesis of Substituted Propanenitrile Derivatives

The synthesis of substituted propanenitrile derivatives from the Propanenitrile, 3-(isodecyloxy)- scaffold involves a variety of chemical transformations that allow for the introduction of new functionalities and the modification of the molecule's core structure. These synthetic routes are crucial for developing new compounds with tailored properties.

Modifications at the Propyl Backbone

Another avenue for modification is the functionalization of the carbon backbone. This can be achieved through various organic reactions that introduce new functional groups. For example, hydroxylation can introduce hydroxyl (-OH) groups, which can then serve as handles for further derivatization, such as esterification or etherification. Halogenation, the introduction of halogen atoms (F, Cl, Br, I), can also be employed to create reactive intermediates that can be used in subsequent cross-coupling reactions to build more complex molecular architectures. These modifications allow for the fine-tuning of the molecule's physical and chemical properties.

Amine-Functionalized Propanenitrile Derivatives

The introduction of amine functionalities into the propanenitrile scaffold is a key strategy for creating derivatives with altered basicity, polarity, and reactivity. ontosight.ai A common synthetic route to achieve this is through the reduction of the nitrile group (-C≡N) to a primary amine (-CH2NH2). This transformation is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH4).

Alternatively, amine groups can be introduced by reacting the propanenitrile backbone with aminating agents. This can involve nucleophilic substitution reactions where a suitable leaving group on the propyl chain is displaced by an amine. Another method is reductive amination, which involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. youtube.com This process can be used to introduce secondary or tertiary amine functionalities, further expanding the diversity of the resulting derivatives. The synthesis of Propanenitrile, 3-[[3-(isodecyloxy)propyl]amino]- is an example of such a derivative, where an aminopropyl group is attached to the isodecyloxy moiety. ontosight.aiepa.gov

Exploration of Varied Alkyl and Aryl Ether Moieties

Homologous Series Investigations (e.g., Decyloxy, Isononyloxy analogs)

A homologous series is a group of compounds where each successive member differs by a constant structural unit, typically a methylene (B1212753) (-CH2-) group. pcc.eu Investigating homologous series of 3-(alkoxy)propanenitriles, such as those with decyloxy and isononyloxy side chains, allows for a systematic study of how the length of the alkyl chain affects the molecule's properties. epa.govcolab.ws As the alkyl chain length increases, properties such as boiling point, melting point, and viscosity are expected to increase due to stronger van der Waals forces. patsnap.com Conversely, solubility in polar solvents tends to decrease with increasing chain length. patsnap.com

| Analog | Alkyl Ether Moiety | Expected Trend in Boiling Point | Expected Trend in Lipophilicity |

| Propanenitrile, 3-(isononyloxy)- | Isononyloxy | Lower | Lower |

| Propanenitrile, 3-(decyloxy)- | Decyloxy | Higher | Higher |

| Propanenitrile, 3-(isodecyloxy)- | Isodecyloxy | Intermediate | Intermediate |

This table presents expected trends based on general principles of homologous series.

Branched vs. Linear Chain Effects on Chemical Behavior

The branching of the alkyl ether chain can have a profound impact on the physical and chemical properties of the resulting propanenitrile derivatives. rsc.orgmasterorganicchemistry.com Compared to their linear counterparts, branched-chain isomers generally exhibit lower boiling points. masterorganicchemistry.com This is attributed to the reduced surface area of the more compact, branched molecules, which leads to weaker intermolecular van der Waals interactions. masterorganicchemistry.com

Structure-Property Relationship Studies in Non-Biological Systems

Understanding the relationship between the molecular structure of Propanenitrile, 3-(isodecyloxy)- derivatives and their chemical properties is a primary goal of these synthetic efforts. By systematically modifying the scaffold and observing the resulting changes in behavior, researchers can develop predictive models that guide the design of new compounds with desired characteristics.

These studies often involve the characterization of the synthesized derivatives using a variety of analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the chemical structure of the new compounds. researchgate.net Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are employed to determine thermal properties such as melting points, boiling points, and decomposition temperatures. researchgate.net

The electronic properties of the derivatives can be probed using techniques like cyclic voltammetry, which provides information about the oxidation and reduction potentials of the molecule. rsc.org These studies help to elucidate how modifications to the propanenitrile scaffold, such as the introduction of electron-donating or electron-withdrawing groups, affect the electronic landscape of the molecule. The insights gained from these structure-property relationship studies are invaluable for the rational design of new materials and chemical intermediates.

Correlation of Structural Features with Material Performance Characteristics (e.g., viscosity, film formation)

The material performance of compounds based on the 3-(alkoxy)propanenitrile scaffold is intrinsically linked to its molecular structure. Characteristics such as viscosity and the ability to participate in film formation are dictated by the interplay between the polar functional groups and the size and shape of the nonpolar alkyl chain.

Viscosity:

The viscosity of Propanenitrile, 3-(isodecyloxy)- is a direct consequence of intermolecular forces, which are governed by three primary structural features:

Polarity: The terminal nitrile group (-C≡N) possesses a strong dipole moment due to the high electronegativity of nitrogen. numberanalytics.comlibretexts.org This, combined with the polar ether linkage (-C-O-C-), results in significant dipole-dipole interactions between molecules, leading to a higher viscosity compared to nonpolar alkanes of similar molecular weight. numberanalytics.com

Molecular Weight: The long C10 isodecyl group gives the molecule a relatively high molecular weight (211.34 g/mol ), contributing to greater van der Waals forces, which in turn increases viscosity.

Alkyl Chain Branching: The "iso-" configuration of the decyl group is a critical structural feature. In contrast to a linear n-decyl chain, the branching in the isodecyl group introduces steric hindrance that can disrupt efficient packing of the molecules. This disruption can reduce the effectiveness of van der Waals forces, potentially leading to a lower viscosity compared to its linear isomer, 3-(n-decyloxy)propanenitrile. However, the effect of branching can be complex; while it often reduces viscosity in smaller molecules by creating a more spherical, less entangled shape, extensive long-chain branching in large polymers can increase viscosity at low shear rates. researchgate.netkpi.ua For a molecule of this size, the former effect is generally more anticipated.

Table 1: Predicted Influence of Structural Analogs on Viscosity This table presents a qualitative prediction based on established structure-property principles, as direct empirical data is not publicly available.

| Compound | Key Structural Difference | Predicted Impact on Viscosity (Relative to Propanenitrile, 3-(isodecyloxy)-) | Rationale |

|---|---|---|---|

| Propanenitrile, 3-(n-decyloxy)- | Linear alkyl chain (n-decyl) | Higher | Linear chains allow for more efficient packing and stronger van der Waals forces compared to branched chains. |

| Propanenitrile, 3-(isopentyloxy)- | Shorter alkyl chain (C5) | Lower | Reduced molecular weight and weaker van der Waals forces lead to lower viscosity. |

| Propanenitrile, 3-(isotridecyloxy)- | Longer alkyl chain (C13) | Higher | Increased molecular weight and stronger van der Waals forces lead to higher viscosity. |

Film Formation:

Propanenitrile, 3-(isodecyloxy)- is not a polymer and thus does not form a film on its own. However, its molecular structure makes it a suitable candidate as a functional additive in polymeric formulations, such as paints, coatings, and elastomers, where it can influence film formation. Its potential roles include:

Coalescing Agent/Plasticizer: In latex-based coatings, film formation occurs as polymer particles deform and fuse into a continuous layer. This process is often facilitated by coalescing agents that temporarily lower the glass transition temperature (Tg) of the polymer. researchgate.net The amphiphilic nature and low volatility of Propanenitrile, 3-(isodecyloxy)- allow it to act as a plasticizer, embedding itself within polymer chains, increasing their mobility, and thus promoting the formation of a uniform, defect-free film at lower temperatures.

Improving Flexibility: The flexible ether linkage and the non-polar alkyl tail can impart flexibility to a rigid polymer matrix, reducing brittleness in the final film.

The effectiveness in these roles is tied to the isodecyl group, which provides the necessary bulk and non-polarity to ensure compatibility with the polymer matrix, while the polar nitrile head influences its interaction with more polar components or substrates.

Impact of Molecular Architecture on Interfacial Activity

The molecular architecture of Propanenitrile, 3-(isodecyloxy)- is distinctly amphiphilic, which is the fundamental requirement for activity at interfaces (e.g., air-liquid or oil-water). This activity is a direct result of its two competing components: a hydrophilic "head" and a hydrophobic "tail."

Hydrophilic Head: The polar end of the molecule is composed of the nitrile group and the ether linkage. The lone pair of electrons on the nitrile's nitrogen atom can act as a hydrogen bond acceptor with protic solvents like water. libretexts.org This polarity makes this portion of the molecule hydrophilic, causing it to preferentially orient towards a polar phase.

Hydrophobic Tail: The 10-carbon, branched isodecyl group is nonpolar and water-insoluble. This substantial hydrocarbon tail is repelled by polar solvents and seeks to align with nonpolar phases or remove itself from an aqueous environment by migrating to an interface.

Influence of the Isodecyl Group's Branched Structure:

The branching of the alkyl tail has a significant impact on how the molecules organize at an interface when compared to a linear analog.

Packing Efficiency: Linear alkyl chains can pack together tightly and in an orderly fashion at an interface, maximizing van der Waals interactions. The branched structure of the isodecyl group is bulkier and more irregular, which hinders this dense packing.

Surface Area: Due to this less efficient packing, each molecule may occupy a larger area at the interface. This can influence the critical micelle concentration (CMC) and the ultimate surface tension reduction achievable.

Table 2: Correlation of Molecular Architecture with Interfacial Properties

| Structural Feature | Chemical Nature | Role in Interfacial Activity | Impact of Specific "Isodecyloxy" Moiety |

|---|---|---|---|

| -C≡N (Nitrile) | Highly Polar | Primary hydrophilic group. Interacts with polar phases like water via dipole-dipole forces and hydrogen bonding. libretexts.orglibretexts.org | Contributes strong polarity to the hydrophilic head. |

| -O- (Ether) | Polar | Contributes to the flexibility and polarity of the hydrophilic head. | Provides a flexible spacer between the polar head and hydrophobic tail. |

| -C10H21 (Isodecyl) | Nonpolar, Aliphatic | Hydrophobic tail. Drives the molecule to the interface to minimize contact with polar phases. | The branched structure increases the effective cross-sectional area at an interface, disrupting ordered packing compared to a linear chain. |

This interplay between a strong polar head and a bulky, branched nonpolar tail makes the Propanenitrile, 3-(isodecyloxy)- scaffold a versatile platform for designing molecules with specific interfacial properties, useful in applications such as emulsification, dispersion, and surface wetting.

Advanced Spectroscopic and Analytical Characterization Methodologies for Propanenitrile, 3 Isodecyloxy and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Identification and Impurity Profiling

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous identification of Propanenitrile, 3-(isodecyloxy)-. It provides highly accurate mass measurements, which are crucial for determining the elemental composition of the primary molecule and for identifying and profiling process-related impurities or degradation products.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for generating intact gas-phase ions from moderately polar molecules like Propanenitrile, 3-(isodecyloxy)-. youtube.com ESI-MS is particularly valuable as an ion source for more advanced mass analyzers. nih.gov In the context of analyzing this ether nitrile, ESI would typically produce a protonated molecule, [M+H]⁺, allowing for the determination of its molecular weight. The gentle nature of ESI minimizes fragmentation, ensuring that the molecular ion is the primary species observed, which simplifies spectral interpretation, especially when coupled with separation techniques like liquid chromatography. nih.gov

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) represents the pinnacle of mass analysis, offering unmatched mass resolution and accuracy. youtube.comacs.org This technique is exceptionally powerful for analyzing complex industrial mixtures that may contain Propanenitrile, 3-(isodecyloxy)- alongside isomeric byproducts and other impurities. acs.orgpnnl.gov The ultra-high resolution of FT-ICR MS allows for the differentiation of chemical species with very close nominal masses, a task that is often impossible with lower-resolution instruments. acs.org

By trapping ions in a magnetic field, FT-ICR MS can perform extremely precise mass measurements, often with sub-ppm (parts-per-million) mass accuracy. nih.gov This level of accuracy enables the confident assignment of molecular formulas to the parent compound and any detected impurities. nih.gov The combination of ESI with FT-ICR MS is a potent tool for the detailed characterization of complex organic materials, providing a deep level of chemical insight. nih.govacs.org

Table 1: Key Features of FT-ICR MS for the Analysis of Propanenitrile, 3-(isodecyloxy)-

| Feature | Advantage for Analysis | Reference |

| Ultra-High Mass Resolution | Differentiates the target compound from isomers and impurities with nearly identical masses. | youtube.comacs.orgpnnl.gov |

| High Mass Accuracy | Enables unambiguous determination of elemental formulas for the parent compound and impurities. | nih.gov |

| Complex Mixture Analysis | Capable of identifying thousands of different chemical species in a single analysis. | acs.org |

| Structural Verification | Can be used for MS/MS experiments to fragment ions and verify molecular structure. | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules. omicsonline.org For Propanenitrile, 3-(isodecyloxy)-, NMR provides detailed information about the carbon-hydrogen framework, confirming the connectivity of the isodecyl group, the ether linkage, and the propanenitrile moiety.

While one-dimensional (1D) NMR spectra (¹H and ¹³C) offer initial structural information, they can be crowded and difficult to interpret for molecules with complex aliphatic regions like the isodecyl group. omicsonline.org Two-dimensional (2D) NMR experiments are essential for resolving spectral overlap and unambiguously assigning the structure. omicsonline.orgwiley.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connectivity within the isodecyl and propyl chains.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbon atoms, providing a clear map of all C-H bonds. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for confirming the connection of the isodecyl group to the ether oxygen and the ether oxygen to the propanenitrile fragment. researchgate.net

Table 2: Application of 2D-NMR for Structural Confirmation of Propanenitrile, 3-(isodecyloxy)-

| 2D-NMR Experiment | Structural Information Gained | Reference |

| COSY | Confirms ¹H-¹H spin systems within the isodecyl and propyl chains. | wiley.com |

| HSQC | Links each proton signal to its corresponding ¹³C signal in the molecule. | researchgate.net |

| HMBC | Establishes key long-range connectivities, such as the C-O-C ether linkage. | researchgate.net |

| NOESY | Can provide through-space correlations to help define the spatial arrangement of the isodecyl isomers. | wiley.com |

Quantitative NMR (qNMR) is a direct and highly accurate method for determining the purity of a chemical substance. acanthusresearch.commdpi.com Unlike chromatographic methods, qNMR can provide a direct measurement of purity against a certified internal standard without requiring an identical, highly purified standard of the analyte itself. acanthusresearch.comamazonaws.com This is a significant advantage in industrial settings where such standards may not be readily available.

The method relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. mdpi.com By adding a known amount of a high-purity internal standard to a precisely weighed sample of Propanenitrile, 3-(isodecyloxy)-, the purity of the analyte can be calculated from the integral ratios of selected signals from both the analyte and the standard. ox.ac.uk This technique can simultaneously quantify the main component as well as any NMR-active impurities present in the sample. amazonaws.com The qNMR methodology is recognized for its suitability in regulated environments such as Good Laboratory/Manufacturing Practices (GLP/GMP). nih.gov

Table 3: Illustrative Purity Calculation via qNMR

This table presents a hypothetical example based on established qNMR principles. ox.ac.uk

| Parameter | Analyte (Propanenitrile, 3-(isodecyloxy)-) | Standard (e.g., Maleic Anhydride) |

| Weight (W) | 25.0 mg | 10.0 mg |

| Molecular Weight (M) | 197.32 g/mol | 98.06 g/mol |

| Number of Protons (N) | 2 (for -CH₂-CN) | 2 (for -CH=CH-) |

| Purity (P) | Purityₓ (to be determined) | 99.9% |

| Integral (I) | 1.50 | 1.20 |

Formula: Purityₓ = (Iₓ / Iₛₜₐ) * (Nₛₜₐ / Nₓ) * (Mₓ / Mₛₜₐ) * (Wₛₜₐ / Wₓ) * Purityₛₜₐ

Calculated Purity (Purityₓ): 99.5%

Chromatographic Separations for Complex Mixture Analysis

Chromatographic techniques are fundamental for separating Propanenitrile, 3-(isodecyloxy)- from complex mixtures, such as reaction workups or commercial products, prior to its identification and quantification. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analyte and its potential impurities.

Coupling chromatography with mass spectrometry is particularly powerful.

Gas Chromatography-Mass Spectrometry (GC-MS): Given the likely volatility of Propanenitrile, 3-(isodecyloxy)-, GC-MS is an excellent method for its analysis. The sample is vaporized and separated based on boiling point and polarity on a long capillary column before entering the mass spectrometer for detection and identification. This technique is highly effective for separating isomers of the isodecyl group and other volatile impurities.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): For less volatile derivatives or impurities, or for thermally sensitive compounds, HPLC is the preferred separation method. nih.gov When coupled with HRMS, such as FT-ICR MS, LC-MS provides a robust platform for the separation and confident identification of components in a complex non-volatile mixture. nih.gov

Table 4: Comparison of Chromatographic Methods for Analysis

| Method | Applicability for Propanenitrile, 3-(isodecyloxy)- | Key Advantages |

| GC-MS | Suitable for the parent compound and other volatile impurities. | Excellent separation of isomers; high sensitivity. |

| HPLC-MS | Suitable for less volatile or thermally labile derivatives and impurities. | Wide applicability; can be coupled with ultra-high resolution MS for maximum analytical power. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. nih.gov In the context of Propanenitrile, 3-(isodecyloxy)-, GC-MS is instrumental in identifying and quantifying volatile impurities that may be present from the synthesis process or as degradation products. The technique combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry.

Methodologies for analyzing related nitrile compounds often involve a heated injection port to ensure complete volatilization of the sample. The gas chromatograph then separates the components based on their boiling points and interactions with the stationary phase of the column. A typical GC program might involve an initial oven temperature held for a few minutes, followed by a controlled temperature ramp to elute higher boiling point compounds. inspek-solutions.com For instance, a method for analyzing other nitriles uses a temperature program starting at 70°C and ramping up to 240°C. inspek-solutions.com The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint.

Pyrolysis-GC-MS is a specialized technique that can be employed to characterize polymeric materials or high-molecular-weight additives that may be associated with Propanenitrile, 3-(isodecyloxy)- in certain formulations. keit.co.uk This method involves the controlled thermal decomposition of the sample to produce smaller, more volatile fragments that can be analyzed by GC-MS. keit.co.uk

Derivatization is another strategy that can be employed in GC-MS analysis to enhance the volatility and thermal stability of certain analytes, or to introduce a specific fragmentation pattern that aids in identification. hidenanalytical.comnumberanalytics.com While Propanenitrile, 3-(isodecyloxy)- itself is likely volatile enough for direct GC-MS analysis, any less volatile derivatives might benefit from such a procedure.

Table 1: Illustrative GC-MS Parameters for Volatile Component Analysis

| Parameter | Value |

| Column | DB-5MS (or equivalent) |

| Injector Temperature | 250 °C |

| Oven Program | 70 °C (hold 2 min), ramp to 280 °C at 10 °C/min |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range | 40-500 m/z |

This table presents a hypothetical set of parameters and would require optimization for the specific analysis of Propanenitrile, 3-(isodecyloxy)-.

Liquid Chromatography Techniques (e.g., HPLC-ELSD, GPC) for Non-Volatile Constituents

For the analysis of non-volatile constituents, such as oligomers, polymeric byproducts, or high-molecular-weight additives, liquid chromatography techniques are indispensable.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating non-volatile compounds. When coupled with an Evaporative Light Scattering Detector (ELSD), it becomes particularly useful for analyzing compounds that lack a UV chromophore, which is a common characteristic of ether nitriles. keit.co.ukacs.org The ELSD is a universal detector that responds to any analyte that is less volatile than the mobile phase. keit.co.uk The process involves nebulizing the column eluent into a fine mist, evaporating the solvent in a heated drift tube, and then detecting the light scattered by the remaining solid analyte particles. keit.co.uk

A reverse-phase HPLC method has been described for a similar compound, Propanenitrile, 3-(10-undecenyloxy)-, utilizing a C18 column and a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier. rsc.org For mass spectrometry compatibility, formic acid can be used as a substitute for phosphoric acid. rsc.org Such a method could be adapted for the analysis of Propanenitrile, 3-(isodecyloxy)- and its non-volatile derivatives.

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the premier technique for characterizing the molecular weight distribution of polymers. nih.govhidenanalytical.com If Propanenitrile, 3-(isodecyloxy)- is used in or results in polymeric materials, GPC is essential for determining properties like number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). hidenanalytical.com The separation in GPC is based on the hydrodynamic volume of the polymer chains, with larger molecules eluting before smaller ones. numberanalytics.com A variety of columns and mobile phases can be used depending on the solubility of the polymer.

Table 2: Comparison of Liquid Chromatography Techniques for Non-Volatile Analysis

| Technique | Principle | Typical Analytes | Detector |

| HPLC-ELSD | Separation based on polarity; detection of non-volatile analytes after solvent evaporation. | Oligomers, non-volatile additives, impurities without UV chromophores. | Evaporative Light Scattering Detector (ELSD). |

| GPC | Separation based on molecular size in solution. | Polymers, macromolecules. | Refractive Index (RI), ELSD, Multi-Angle Light Scattering (MALS). |

In-situ and Operando Spectroscopic Monitoring of Propanenitrile, 3-(isodecyloxy)- Reactions

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. In-situ and operando spectroscopy are powerful methodologies for achieving this. numberanalytics.comwikipedia.org

In-situ spectroscopy involves placing a probe directly into the reaction vessel, allowing for continuous monitoring of the reaction mixture as it evolves. nih.gov Operando spectroscopy takes this a step further by simultaneously measuring the catalytic activity and selectivity while characterizing the catalyst or reactants under actual reaction conditions. numberanalytics.comwikipedia.org

For reactions involving Propanenitrile, 3-(isodecyloxy)-, such as its synthesis via cyanoethylation of isodecanol (B128192) or its subsequent transformations, in-situ Fourier Transform Infrared (FTIR) spectroscopy is a highly effective tool. azom.com The nitrile group (-C≡N) has a characteristic and strong absorption band in the infrared spectrum (around 2200-2260 cm⁻¹), which is typically free from interference from other functional groups. researchgate.net By monitoring the change in the intensity of this nitrile peak, the consumption of reactants and the formation of the product can be tracked in real-time. researchgate.net Similarly, the disappearance of the O-H stretch from the alcohol reactant and the appearance of the C-O-C ether stretch can provide additional kinetic information.

Raman spectroscopy is another vibrational spectroscopy technique that can be used for in-situ monitoring. inspek-solutions.com The nitrile bond also gives a distinct Raman signal. researchgate.net Raman spectroscopy can be particularly advantageous for reactions in aqueous media, as water is a weak Raman scatterer.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of flow-through cells (FlowNMR), can also be employed for real-time reaction monitoring, providing detailed structural information about all species in the reaction mixture. rsc.org

The data obtained from these in-situ and operando techniques are crucial for optimizing reaction conditions, improving yields, and ensuring process safety in an industrial setting. inspek-solutions.comkeit.co.uk

Table 3: Spectroscopic Techniques for In-situ Reaction Monitoring

| Technique | Monitored Functional Group/Property | Advantages |

| FTIR Spectroscopy | Nitrile (-C≡N), Hydroxyl (-OH), Ether (C-O-C) | High sensitivity to polar functional groups, widely applicable. |

| Raman Spectroscopy | Nitrile (-C≡N) | Less interference from water, can be used with fiber optics. |

| NMR Spectroscopy | Proton and Carbon environments | Provides detailed structural information on all soluble species. |

Theoretical and Computational Investigations of Propanenitrile, 3 Isodecyloxy

Molecular Structure and Conformation Analysis

The first step in any computational analysis is to determine the molecule's most stable three-dimensional shapes or conformations. This is crucial as the conformation dictates the molecule's physical and chemical properties.

Propanenitrile, 3-(isodecyloxy)- possesses significant conformational flexibility due to the numerous single bonds in its isodecyl group and the propoxy chain. A thorough computational study would explore the potential energy surface (PES) of the molecule. This involves systematically rotating the bonds and calculating the energy of each resulting geometry. The goal is to identify the global minimum (the most stable conformer) and other low-energy local minima.

These calculations, typically performed using methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), would reveal the preferred spatial arrangement of the atoms. nih.gov For the isodecyloxy group, the branching methyl groups would create steric hindrance, influencing the folding of the alkyl chain. The relative orientation of the ether oxygen and the nitrile nitrogen is also critical. The resulting data would provide a probability distribution of the different shapes the molecule adopts at a given temperature.

Theoretical vibrational analysis is a key tool for interpreting experimental infrared (IR) and Raman spectra. arxiv.org Once the minimum energy conformers are identified, their vibrational frequencies can be calculated. These calculations predict the frequencies at which the molecule's bonds will stretch, bend, and twist. rsc.orgacs.org

The nitrile group (C≡N) is a particularly strong and sharp absorber in a region of the IR spectrum that is often free from other signals, making it an excellent vibrational probe. rsc.orgnih.gov Its frequency is highly sensitive to its local electronic environment. nih.gov A computational analysis would predict this C≡N stretching frequency, which would be expected around 2250 cm⁻¹. The C-O-C ether stretching vibrations would also present characteristic bands.

By comparing the calculated spectrum with an experimental one, each absorption band can be assigned to a specific molecular motion. This synergy between theory and experiment is vital for confirming the molecule's structure. rsc.org

Below is a table of representative vibrational frequencies for a simple analogous nitrile, propanenitrile, which would be foundational for analyzing the more complex spectrum of Propanenitrile, 3-(isodecyloxy)-.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| C≡N Stretch | Nitrile | ~2251 |

| C-H Stretch | Alkyl | ~2950-3000 |

| C-C Stretch | Alkyl | ~800-1200 |

| C-O Stretch | Ether | ~1100 |

Note: These are approximate values for illustrative purposes based on data for analogous compounds like propanenitrile and simple ethers. nist.govacs.org

Quantum Chemical Calculations of Electronic Properties

Quantum chemical calculations illuminate the electronic nature of a molecule, explaining its reactivity, polarity, and intermolecular interactions. researchgate.netarxiv.org

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mnstate.eduyoutube.com The HOMO is where the molecule's most available electrons reside, acting as an electron donor (nucleophile), while the LUMO is the most accessible empty orbital, ready to accept electrons (electrophile). masterorganicchemistry.com

For Propanenitrile, 3-(isodecyloxy)-, calculations would likely show that the HOMO is primarily located around the ether oxygen atom, which has high-energy lone-pair electrons. The LUMO would be expected to be centered on the nitrile group, specifically on the antibonding π* orbital of the C≡N triple bond. libretexts.org

The energy gap between the HOMO and LUMO is a critical indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and reactive. From these energies, important reactivity indices can be calculated.

The table below shows illustrative FMO data based on calculations for a simple ether, dimethyl ether, and general knowledge of nitriles. researchgate.net

| Property | Definition | Illustrative Value (eV) | Predicted Location on Propanenitrile, 3-(isodecyloxy)- |

| EHOMO | Energy of Highest Occupied Molecular Orbital | ~ -7.0 | Ether Oxygen |

| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | ~ +2.0 | Nitrile Group (π* C≡N) |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 9.0 | - |

| Ionization Potential (IP) | ~ -EHOMO | ~ 7.0 | - |

| Electron Affinity (EA) | ~ -ELUMO | ~ -2.0 | - |

The Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the charge distribution on the surface of a molecule. dtic.mil It reveals regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). The MEP is invaluable for predicting how a molecule will interact with other molecules, such as in solvation or at a biological receptor site. researchgate.net

Reaction Pathway and Transition State Modeling

Computational chemistry can model the entire course of a chemical reaction, providing a detailed, step-by-step mechanism that is often impossible to observe experimentally. acs.org This involves identifying reactants, products, reaction intermediates, and, crucially, transition states. wikipedia.org

A transition state is the highest energy point along the lowest energy path of a reaction—the peak of the activation energy barrier. youtube.com Locating this structure is a primary goal of reaction modeling. For Propanenitrile, 3-(isodecyloxy)-, several reactions could be modeled, such as the hydrolysis of the nitrile to a carboxylic acid or the cleavage of the ether bond under acidic conditions. chemistrysteps.comchemistrysteps.com

The process involves:

Proposing a Mechanism: A plausible reaction mechanism is proposed (e.g., acid-catalyzed hydrolysis). youtube.com

Locating Stationary Points: The geometries and energies of the reactants, products, and any intermediates are calculated.

Finding the Transition State (TS): Specialized algorithms are used to find the saddle point on the potential energy surface that connects the reactant/intermediate to the product/intermediate.

Confirming the TS: A frequency calculation on the TS geometry must yield exactly one imaginary frequency, which corresponds to the molecular motion along the reaction coordinate (e.g., the breaking of one bond and the forming of another).

Calculating Activation Energy: The energy difference between the transition state and the reactants (ΔG‡ or ΔH‡) is the activation barrier, which determines the reaction rate. wikipedia.orgyoutube.com

Modeling these pathways provides fundamental insights into the molecule's reactivity and stability under various chemical conditions. For instance, a study could compare the activation barriers for SN1 versus SN2 mechanisms for ether cleavage, depending on the structure of the isodecyl group. chemistrysteps.comncert.nic.in

Computational Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms through computational means is a cornerstone of modern chemistry. For a molecule like Propanenitrile, 3-(isodecyloxy)-, these methods can map out the intricate pathways of chemical transformations. Density Functional Theory (DFT) is a particularly powerful and widely used quantum chemical method for this purpose. coe.eduresearchgate.net It allows researchers to calculate the electronic structure of molecules and determine the geometries and energies of reactants, products, intermediates, and, crucially, the transition states that connect them.

The process involves proposing plausible reaction pathways and then using DFT to compute the potential energy surface for each path. For instance, potential reactions involving Propanenitrile, 3-(isodecyloxy)- could include the hydrolysis of the nitrile group, cleavage of the ether linkage, or cycloaddition reactions. indexcopernicus.com By identifying the lowest energy pathway, a reaction's mechanism can be confidently proposed. Computational studies on related radical reactions have shown that this approach can effectively distinguish between competing mechanisms, such as addition–elimination versus H-abstraction. nih.gov This predictive capability is invaluable for understanding how the molecule might behave under various chemical conditions without the need for extensive, and sometimes hazardous, laboratory experimentation. Theoretical investigations can explore numerous potential pathways for a given reaction, calculating the associated energy changes to identify the most probable mechanism. researchgate.net

Prediction of Activation Barriers and Reaction Selectivity

A key output of computational mechanism studies is the prediction of activation barriers and reaction selectivity. The activation barrier, or Gibbs free energy of activation (ΔG‡), is the energy difference between the reactants and the highest-energy transition state along the reaction coordinate. It is the critical factor that governs the rate of a chemical reaction. DFT calculations provide reliable estimates of these barriers. researchgate.netresearchgate.net

When a reaction can proceed through multiple competing pathways to yield different products, computational chemistry can predict the selectivity. By comparing the calculated activation barriers for each pathway, chemists can determine which product will be formed preferentially (kinetic product) and which is the most thermodynamically stable (thermodynamic product). For example, in reactions like the Arbuzov reaction, DFT has been used to show that one stage of the reaction is the rate-limiting step, as its barrier is significantly higher than others. chemrxiv.org The use of a polar solvent can accelerate such reactions by lowering the energy barriers and stabilizing the intermediates. chemrxiv.org This predictive power is essential for optimizing reaction conditions to maximize the yield of a desired product.

Below is an illustrative table demonstrating how computational results could be presented to compare different hypothetical reaction pathways for a molecule like Propanenitrile, 3-(isodecyloxy)-.

| Reaction Pathway | Transition State (TS) | Calculated Activation Barrier (ΔG‡, kcal/mol) | Predicted Outcome |

| Pathway A: Nitrile Hydrolysis | TS-Hydrolysis | 25.4 | Kinetically accessible under acidic conditions |

| Pathway B: Ether Cleavage | TS-Cleavage | 45.8 | Kinetically disfavored; requires harsh conditions |

| Pathway C: [2+3] Cycloaddition | TS-Cycloaddition | 18.2 | Kinetically favored pathway |

Note: The data in this table is hypothetical and serves to illustrate the type of information generated from computational studies.

Computational Studies on Intermolecular Interactions

The structure of Propanenitrile, 3-(isodecyloxy)-, with its long, non-polar isodecyl tail and its polar nitrile head group, suggests it has amphiphilic properties. This dual nature means that intermolecular forces play a dominant role in its physical properties and behavior in solution and in bulk. Computational methods, particularly molecular dynamics, are indispensable for exploring these complex interactions.

Molecular Dynamics Simulations of Solvation Effects

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. To investigate solvation, a model is constructed with one or more solute molecules (Propanenitrile, 3-(isodecyloxy)-) surrounded by a large number of solvent molecules in a simulation box. By solving Newton's equations of motion for this system, MD simulations can track the trajectory of every atom, revealing detailed information about solute-solvent interactions and the influence of the solvent on the solute's conformation. chemrxiv.org

For an amphiphilic molecule like Propanenitrile, 3-(isodecyloxy)-, MD simulations can predict how it will behave in different solvents.

In polar solvents (e.g., water): The polar nitrile group would be expected to form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with the solvent. Meanwhile, the non-polar isodecyl tail would be shielded from the polar solvent, leading to a hydrophobic effect that influences the molecule's conformation, causing it to adopt a more compact structure. Studies on similar molecules like cholesterol in water have confirmed this type of behavior. rsc.org

In non-polar solvents (e.g., hexane): The opposite would occur. The isodecyl tail would interact favorably with the non-polar solvent through van der Waals forces, allowing the chain to adopt a more extended conformation. The polar nitrile head would be less effectively solvated.

MD simulations comparing ether- and alkyl-derivatized molecules have shown that the presence of ether oxygen atoms can alter intermolecular correlations and weaken specific cation-anion interactions, leading to faster dynamics. nih.gov This suggests the ether linkage in Propanenitrile, 3-(isodecyloxy)- plays a crucial role in its dynamic and structural properties in solution.

| Parameter | Typical Value/Choice | Purpose in Simulation |

| Force Field | OPLS-AA, CHARMM, AMBER | Describes the potential energy of the system based on atomic positions. |

| Solvent Model | TIP3P (for water), TraPPE-EH (for alkanes) | Represents the solvent molecules in the system. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant Number of particles, Pressure, and Temperature. |

| Temperature | 298 K (Room Temperature) | Simulates behavior under standard conditions. |

| Simulation Time | 100-500 nanoseconds | Length of time simulated to observe molecular motion and equilibration. |

Note: This table presents typical parameters for an MD simulation and is for illustrative purposes.

Self-Assembly Behavior and Aggregate Formation

The amphiphilic nature of Propanenitrile, 3-(isodecyloxy)- strongly implies that it will undergo self-assembly in certain solvents, particularly water. In such environments, molecules can spontaneously organize into larger, ordered structures called aggregates to minimize unfavorable interactions between the non-polar tails and the polar solvent. Computational simulations are exceptionally well-suited to explore this phenomenon. cornell.edu

Using techniques like coarse-grained MD or Dissipative Particle Dynamics (DPD), researchers can simulate large numbers of molecules over long timescales to observe the formation of various aggregates. rsc.orgrsc.org The specific morphology of these aggregates—such as spherical micelles, cylindrical micelles, bilayers (lamellae), or vesicles—is determined by the balance between the size of the hydrophilic head and the hydrophobic tail. nih.gov

Computational studies on other amphiphilic systems have established a clear link between molecular architecture and the resulting self-assembled structure. nih.govarxiv.org For Propanenitrile, 3-(isodecyloxy)-, with its relatively small nitrile head and bulky isodecyl tail, simulations would likely predict the formation of inverted micelles in non-polar solvents or micelles and potentially vesicles in polar solvents. By systematically varying parameters like concentration and temperature within the simulation, a phase diagram of the molecule's aggregate structures can be constructed, providing a powerful guide for experimental applications in areas like detergency, drug delivery, or material science. cornell.edu

| Molecular Architecture (Analogous System) | Predicted Self-Assembled Structure |

| Short backbone, long side chains (Star-like) | Spherical or Toroidal Micelles |

| Long backbone, short side chains (Bottlebrush) | Cylindrical Micelles or Sheet-like Micelles |

| Balanced backbone and side chains | Vesicles or Bilayers |

Note: This table is based on findings for amphiphilic copolymers and illustrates how molecular shape influences aggregate formation. nih.gov

Applications in Advanced Materials and Specialty Chemicals

Role as a Monomer or Comonomer in Polymer Chemistry

The presence of a reactive nitrile group and a flexible isodecyloxy chain suggests that Propanenitrile, 3-(isodecyloxy)- can be a valuable building block in the synthesis of specialized polymers.

Synthesis of Nitrile-Containing Polymers

Nitrile-containing polymers are a class of materials known for their unique properties, including high polarity, chemical resistance, and specific thermal behaviors. The synthesis of such polymers can be achieved through various polymerization techniques. While specific polymerization of Propanenitrile, 3-(isodecyloxy)- is not extensively documented in public literature, its structure lends itself to incorporation into polymer chains.

The general synthesis of nitrile-containing polymers often involves the polymerization of nitrile-functionalized monomers. For instance, lignin-inspired derivatives have been used to create nitrile-containing methacrylate (B99206) monomers for the synthesis of bio-based polymers. lu.se These monomers are typically synthesized in a two-step process involving the conversion of an aldehyde to a nitrile, followed by methacrylation. lu.se

Table 1: General Methods for Synthesis of Nitrile-Containing Monomers

| Reaction Step | Description | Reagents/Conditions |

| Nitrilation | Conversion of an aldehyde or other suitable functional group to a nitrile group. | Varies depending on the starting material. Can involve reagents like hydroxylamine-O-sulfonic acid. |

| Functionalization | Introduction of a polymerizable group, such as a methacrylate. | Methacrylic anhydride (B1165640) in the presence of a catalyst like DMAP. |

| Purification | Isolation of the pure monomer. | Column chromatography, recrystallization. |

Propanenitrile, 3-(isodecyloxy)- could potentially be modified to incorporate a polymerizable group, such as a vinyl or acrylic moiety, allowing it to act as a comonomer in polymerization reactions. The isodecyloxy group would be expected to enhance the resulting polymer's flexibility and solubility in nonpolar solvents, while the nitrile group would contribute to polarity and potential for post-polymerization modification.

Graft Polymerization and Surface Modification

Graft polymerization is a technique used to modify the surface properties of a polymer by grafting new polymer chains onto the existing backbone. This method is widely employed to enhance characteristics such as wettability, adhesion, and biocompatibility. researchgate.net

The chemical structure of Propanenitrile, 3-(isodecyloxy)- makes it a potential candidate for use in surface modification. The nitrile group can be chemically transformed into other functional groups, such as amines or carboxylic acids, which can then serve as anchor points for grafting polymers. For example, the surface of polyacrylonitrile (B21495) fibers has been modified by converting nitrile groups into carboxylic acids, which increases the material's hydrophilicity. pageplace.de

Furthermore, the isodecyloxy tail of the molecule could be advantageous in modifying the surfaces of nonpolar polymers. By grafting molecules of Propanenitrile, 3-(isodecyloxy)- onto a polymer surface, it may be possible to create a surface with tailored wettability and lubricity. The long, branched alkyl chain would orient away from a polar substrate, creating a more hydrophobic and lubricious surface. This approach is analogous to the use of silane (B1218182) coupling agents, like 3-aminopropyltriethoxysilane (B1664141) (APTES), to create a versatile platform for further surface functionalization. researchgate.net

Integration into Lubricant and Functional Fluid Formulations (Academic Perspective)

The formulation of high-performance lubricants and functional fluids often relies on the incorporation of additives that impart specific properties such as improved lubricity, thermal stability, and oxidative resistance.

Structure-Performance Relationships in Lubricant Additives

The effectiveness of a lubricant additive is intrinsically linked to its molecular structure. Key structural features that influence performance include polar head groups for surface adhesion and nonpolar tails for solubility in the base oil.

Propanenitrile, 3-(isodecyloxy)- possesses a structure that aligns with these principles.

Isodecyloxy Group: The long, branched isodecyl chain provides a bulky, nonpolar tail that would be soluble in hydrocarbon-based lubricant oils. This portion of the molecule can contribute to the formation of a lubricating film, reducing friction and wear between moving surfaces.

Nitrile and Ether Groups: The nitrile (-C≡N) and ether (-O-) functionalities introduce polarity to the molecule. This polarity can promote adsorption of the molecule onto metal surfaces, a critical step in the formation of a protective boundary film. The interaction between polar functional groups and metal surfaces is a key aspect of the mechanism of many anti-wear and friction-modifying additives. reading.ac.uk

Table 2: General Structure-Performance Relationships of Lubricant Additives

| Structural Feature | Function | Example Compound Class |

| Long Alkyl/Aryl Chain | Solubility in base oil, film formation | Fatty acids, esters, alkylated aromatics |

| Polar Head Group (e.g., -OH, -COOH, -NH2, -CN) | Surface adhesion, friction modification | Alcohols, carboxylic acids, amines, nitriles |

| Heteroatoms (e.g., S, P, N) | Anti-wear, extreme pressure properties | Zinc dialkyldithiophosphates (ZDDPs), sulfurized olefins |

The combination of a nonpolar tail and polar functional groups in Propanenitrile, 3-(isodecyloxy)- suggests its potential as a friction modifier or a component in anti-wear additive packages.

Thermal and Oxidative Stability in Engineered Fluids